molecular formula C19H20N4O B1663559 Niraparib CAS No. 1038915-60-4

Niraparib

Número de catálogo: B1663559
Número CAS: 1038915-60-4
Peso molecular: 320.4 g/mol
Clave InChI: PCHKPVIQAHNQLW-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Niraparib es un inhibidor de la poli (ADP-ribosa) polimerasa activo por vía oral que se utiliza principalmente en el tratamiento del cáncer de ovario epitelial recurrente, de la trompa de Falopio o peritoneal primario. Se comercializa bajo el nombre de marca Zejula y fue aprobado por primera vez por la Administración de Alimentos y Medicamentos de los Estados Unidos el 27 de marzo de 2017 . This compound funciona inhibiendo las enzimas responsables de la reparación del ADN, induciendo así citotoxicidad en las células cancerosas .

Análisis De Reacciones Químicas

Tipos de reacciones: Niraparib se somete a varias reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes metabolitos.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

    Sustitución: this compound puede sufrir reacciones de sustitución para introducir diferentes sustituyentes en el anillo aromático.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se utilizan agentes halogenantes y otros electrófilos para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Niraparib is an oral, once-daily poly(ADP-ribose) polymerase (PARP) inhibitor used as a maintenance therapy in patients with ovarian cancer . PARP enzymes play a role in DNA base excision repair, and PARP inhibitors such as this compound correlate with synthetic lethality in BRCA-mutated ovarian cancer patients . this compound has demonstrated efficacy not only in BRCA-mutated patients, but also in patients with other alterations of the homologous recombination (HR) system and in patients with unknown alterations .

Ovarian Cancer

First-Line Maintenance Therapy: this compound is used as a first-line maintenance therapy for patients with advanced ovarian cancer following platinum-based chemotherapy . A Phase 3 PRIMA trial showed a statistically significant improvement in progression-free survival (PFS) for women regardless of their biomarker status . Final overall survival (OS) results from the PRIMA trial indicated that this compound significantly prolonged PFS among patients with newly diagnosed advanced ovarian cancer, irrespective of homologous recombination deficiency (HRD) status . After a median follow-up of 73.9 months, the 5-year PFS rate numerically favored this compound in both the overall (22% vs 12%) and HRd populations (35% vs 16%) .

Treatment of Platinum-Resistant Ovarian Cancer: this compound, in combination with anlotinib, has shown promise in treating platinum-resistant recurrent ovarian cancer (PROC). The phase II ANNIE study demonstrated a favorable risk-benefit profile for this combination, with initial evidence suggesting improved objective response rate and progression-free survival in patients with PROC .

Real-World Safety: A real-world study in Canada, using data from Ontario, Alberta, British Columbia, and Exactis Innovation, identified 514 patients receiving this compound . The mean age of patients was 67 years, with most initiated on a daily dose of 100 or 200 mg/day. Grade 3/4 anemia, neutropenia, and thrombocytopenia occurred in 11–16% of the cohort, with similar cumulative incidences across the provinces .

Combination Therapies

This compound is being evaluated in several combination studies to enhance its efficacy :

  • This compound plus pembrolizumab: in metastatic, triple-negative breast cancer and advanced, platinum-resistant ovarian cancer (TOPACIO trial)
  • This compound plus bevacizumab: in recurrent, platinum-sensitive ovarian cancer (ENGOT-OV24/AVANOVA trial)
  • This compound with RP-3500: Repare Therapeutics is exploring the combination of RP-3500 with this compound in clinical trials .

Preclinical Studies

  • Xenograft Models: this compound showed activity in a CAPAN-1 pancreatic cancer xenograft model. Preclinical models also demonstrated the efficacy of PARP-1/2 inhibitors in combination with platinum, alkylating and methylation agents, radiation therapy, and topoisomerase inhibitors .
  • Radiation Therapy: this compound enhanced the efficacy of radiation therapy in breast and lung cancer models .

Mecanismo De Acción

Niraparib ejerce sus efectos inhibiendo las enzimas de la poli (ADP-ribosa) polimerasa, específicamente PARP-1 y PARP-2. Estas enzimas desempeñan un papel crucial en la reparación de roturas de cadena sencilla en el ADN. Al inhibir estas enzimas, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de cadena doble y, en última instancia, causa la muerte celular. Este mecanismo es particularmente efectivo en las células cancerosas con deficiencias en la reparación de recombinación homóloga, como aquellas con mutaciones en BRCA1 o BRCA2 .

Comparación Con Compuestos Similares

Niraparib es parte de una clase de fármacos conocidos como inhibidores de la poli (ADP-ribosa) polimerasa. Otros compuestos similares incluyen:

Singularidad de this compound: this compound es único en su régimen de dosificación una vez al día y su capacidad para utilizarse independientemente del estado del biomarcador. Ha demostrado eficacia tanto en cánceres con mutaciones en BRCA como en cánceres sin mutaciones en BRCA, lo que lo convierte en una opción versátil en la terapia contra el cáncer .

Actividad Biológica

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has gained prominence in oncology, particularly for its applications in treating cancers associated with homologous recombination deficiencies, such as ovarian cancer. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound operates through the mechanism of synthetic lethality , particularly in cells with defects in DNA repair pathways due to mutations in BRCA1 or BRCA2 genes. By inhibiting PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. When these breaks accumulate and lead to double-strand breaks, cells that rely on homologous recombination for repair (due to BRCA mutations) cannot survive, leading to cell death .

Key Features of this compound's Mechanism:

  • Selective Inhibition : this compound exhibits a selectivity that is 100-fold higher for PARP-1 and PARP-2 compared to other PARP family members .
  • Induction of Apoptosis : The inhibition of PARP leads to increased formation of PARP-DNA complexes, resulting in DNA damage and subsequent apoptosis .
  • Off-target Effects : In vitro studies indicate potential off-target effects on neurotransmitter transporters, which may contribute to cardiovascular side effects observed in some patients .

Efficacy in Clinical Trials

This compound has been extensively studied in clinical trials, demonstrating significant efficacy in prolonging progression-free survival (PFS) among patients with recurrent ovarian cancer.

Clinical Trial Findings:

  • Phase III Trials : A pivotal trial showed that this compound maintenance therapy resulted in a median PFS of 24.8 months compared to 8.3 months for placebo (HR 0.45; 95% CI 0.34-0.60) among patients with newly diagnosed advanced ovarian cancer .
  • BRCA Mutation Status : In patients with germline BRCA mutations, the median PFS was notably higher at not reached versus 10.8 months for placebo . This highlights this compound's enhanced efficacy in genetically predisposed populations.

Table 1: Summary of Key Clinical Trial Results

Study TypePopulation CharacteristicsThis compound PFS (months)Placebo PFS (months)Hazard Ratio (HR)
Phase III TrialNewly diagnosed aOC24.88.30.45 (95% CI 0.34-0.60)
Germline BRCA MutantAdvanced ovarian cancerNot reached10.80.40 (95% CI 0.23-0.68)
Homologous Recombination DeficientAdvanced ovarian cancerNot reached11.00.48 (95% CI 0.34-0.68)

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical practice:

  • Case Study on Ovarian Cancer : A 67-year-old female with stage IIC ovarian carcinosarcoma experienced a significant decrease in tumor burden after being treated with this compound as a salvage therapy post-platinum-based chemotherapy failure. The patient maintained remission for over 20 months , showcasing the potential for this compound as a viable option when traditional therapies fail .
  • Combination Therapy : Recent studies suggest that combining this compound with other agents such as abiraterone has shown promise in treating BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC), indicating its versatility beyond ovarian cancer treatment .

Safety Profile

This compound is generally well-tolerated; however, it can cause adverse effects including fatigue, nausea, and hematological toxicities such as thrombocytopenia and anemia . Monitoring is essential during treatment to manage these side effects effectively.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of niraparib in ovarian cancer, and how do these inform preclinical experimental design?

this compound, a PARP inhibitor, selectively targets tumors with homologous recombination deficiency (HRD) by inducing synthetic lethality. Preclinical studies should focus on validating HRD status using genomic scar assays (e.g., Myriad MyChoice® CDx) and assessing PARP trapping efficacy in BRCA wild-type (BRCAwt) models. Experimental designs should incorporate in vitro cytotoxicity assays (e.g., cell viability via MTT) and in vivo xenograft models with matched HRD/HR-proficient (HRp) controls to isolate mechanism-specific effects .

Q. How should researchers design clinical trials to evaluate this compound’s progression-free survival (PFS) benefit in BRCAwt populations?

Trials should adopt a randomized, double-blind, placebo-controlled design with stratification by HRD status. The PRIMA/ENGOT-OV26 trial provides a template: patients with newly diagnosed advanced ovarian cancer (OC) are randomized post-platinum chemotherapy to this compound or placebo, with PFS as the primary endpoint. Subgroup analyses for BRCAwt and HRp cohorts should predefine statistical power to address heterogeneity .

Q. What biomarkers are critical for predicting this compound response beyond BRCA mutations?

HRD scores (≥42), RAD51 foci formation assays, and genomic instability metrics (e.g., loss of heterozygosity) are validated predictors. Researchers should integrate next-generation sequencing (NGS) panels (e.g., FoundationOne CDx) to detect somatic BRCA mutations and other HRD-related alterations (e.g., PALB2) in trial cohorts .

Advanced Research Questions

Q. How can contradictory PFS and overall survival (OS) data from this compound trials be reconciled methodologically?

The ENGOT-OV16/NOVA trial reported improved PFS but non-significant OS gains in BRCAwt patients . To address this, researchers should employ sensitivity analyses adjusting for crossover effects (e.g., inverse probability weighting) and utilize partitioned survival models to quantify post-progression survival. OS maturity thresholds (e.g., ≥77% data maturity) must be predefined to reduce bias .

Q. What statistical approaches are optimal for analyzing real-world this compound efficacy in diverse populations?

Real-world studies (e.g., China’s multicenter analysis ) should use propensity score matching to balance baseline characteristics (e.g., prior therapy lines, HRD status). Time-dependent Cox models and landmark analyses (e.g., 6-month PFS) mitigate immortal time bias. Dose adjustments due to treatment-emergent adverse events (TEAEs) require multivariate regression to isolate safety-impacted efficacy .

Q. How can researchers address the limitations of health-related quality-of-life (HRQoL) data in this compound pharmacoeconomic analyses?

Cost-effectiveness models (e.g., US PRIMA trial analysis ) often lack robust HRQoL data due to PRO instrument limitations. Methodologies should incorporate EQ-5D-5L utilities with longitudinal mixed-effects models to capture dynamic HRQoL changes. Sensitivity analyses should test utility thresholds (e.g., health state utility >0.54) to validate incremental cost-effectiveness ratios (ICERs) .

Q. What strategies improve the translational relevance of preclinical this compound combination studies?

Combination trials (e.g., this compound + anti-PD-1 ) require factorial designs to isolate synergistic effects. Researchers should prioritize immune-infiltrated PDX models and use multiplex IHC (e.g., CD8+/PD-L1+ spatial analysis) to quantify tumor microenvironment modulation. Dose escalation should follow the TiTE-CRM algorithm to optimize safety-efficacy tradeoffs .

Q. Methodological Guidelines for Addressing Data Contradictions

Q. How to resolve discrepancies between clinical trial and real-world this compound toxicity profiles?

Real-world studies report higher anemia rates (∼30%) vs. trials (∼25%) due to broader eligibility criteria . Researchers should apply standardized AE grading (CTCAE v5.0) and propensity score-adjusted comparative safety analyses. Meta-analyses using the Hartung-Knapp-Sidik-Jonkman method can pool heterogeneous datasets while accounting for between-study variance .

Q. What frameworks are effective for prioritizing this compound research gaps in HRp populations?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks help structure hypotheses. For HRp OC, focus on PARP inhibitor resistance mechanisms (e.g., SLFN11 downregulation) and combinatorial strategies (e.g., this compound + ATR inhibitors) .

Q. Tables for Key Research Findings

Trial Population Median PFS (Months) OS Hazard Ratio Key Limitation
PRIMA BRCAwt/HRd OC13.0 vs. 8.3 (placebo)Not reportedImmature OS data
ENGOT-OV16/NOVA Non-gBRCAmut OC9.3 vs. 3.9 (placebo)0.86 (95% CI 0.61–1.23)Crossover confounding
PAVO PALB2+ solid tumorsOngoing (NCT05169437)N/AEarly-phase sample size

Propiedades

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146129
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1038915-60-4
Record name Niraparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niraparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-4827, HCl salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIRAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.